![molecular formula C18H16NP B1366319 2-(Diphenylphosphino)aniline CAS No. 65423-44-1](/img/structure/B1366319.png)
2-(Diphenylphosphino)aniline
Overview
Description
2-(Diphenylphosphino)aniline is an organic compound with the molecular formula C18H16NP . It is also known by other names such as 2-(Diphenylphosphino)anilin, 2-(Diphenylphosphino)benzenamine, and (2-Aminophenyl)diphenylphosphine .
Synthesis Analysis
The synthesis of 2-(Diphenylphosphino)aniline has been reported in various studies . For instance, the reaction of the asymmetric ligand 2-(diphenylphosphino)aniline with gold(I), silver(I), or copper(I) substrates in various molar ratios leads to the formation of different complexes .Molecular Structure Analysis
The molecular structure of 2-(Diphenylphosphino)aniline is characterized by its molecular formula C18H16NP . Further details about its structure can be found in the references .Chemical Reactions Analysis
The reaction of 2-(Diphenylphosphino)aniline with gold(I), silver(I), or copper(I) substrates in various molar ratios leads to the formation of different complexes . More details about these reactions can be found in the references .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Diphenylphosphino)aniline include a boiling point of 408.3±28.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, and an enthalpy of vaporization of 66.0±3.0 kJ/mol . It also has a flash point of 200.7±24.0 °C .Scientific Research Applications
Synthesis of Polynuclear Metal Complexes
2-(Diphenylphosphino)aniline is used in the synthesis of homo- and hetero-polynuclear coinage metal complexes. These complexes are formed with metals such as gold (I), silver (I), and copper (I) in various molar ratios, leading to a variety of compounds with potential applications in catalysis and materials science .
Optical Property Studies
The optical properties of the metal complexes derived from 2-(Diphenylphosphino)aniline have been studied. Understanding these properties is crucial for developing new materials for optoelectronic devices .
Crystal Structure Determination
2-(Diphenylphosphino)aniline is instrumental in forming complexes whose crystal structures can be determined by X-ray diffraction. This is essential for the characterization of new materials and for understanding their properties at the molecular level .
Non-Covalent Interaction Studies
The molecular structure of complexes involving 2-(Diphenylphosphino)aniline shows that the phenyl substituents are directed towards the coordinated molecule. This suggests that the ligand could stabilize additional non-covalent interactions, which is significant in the design of supramolecular structures .
Research and Development in Chemistry
2-(Diphenylphosphino)aniline is available for purchase for use in research and development within the chemical industry. Its availability facilitates ongoing research into its applications and properties .
Safety and Hazards
Mechanism of Action
Target of Action
2-(Diphenylphosphino)aniline is an organic intermediate . It is reported to be used in the preparation of a cobalt-based catalyst
Mode of Action
It is known that the compound can interact with gold(i), silver(i), or copper(i) substrates in various molar ratios . This interaction leads to the formation of complexes, indicating that the compound may act as a ligand, binding to these metal ions and influencing their reactivity .
Result of Action
The result of the action of 2-(Diphenylphosphino)aniline is the formation of complexes when it interacts with gold(I), silver(I), or copper(I) substrates . These complexes are likely to have different properties and reactivities compared to the original metal ions, thereby influencing the overall outcome of the chemical reactions in which they are involved.
properties
IUPAC Name |
2-diphenylphosphanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJJGRVJLNMTCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40413256 | |
Record name | 2-(DIPHENYLPHOSPHINO)ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40413256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65423-44-1 | |
Record name | 2-(DIPHENYLPHOSPHINO)ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40413256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Diphenylphosphino)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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